Sublimation Enthalpy Advantage Over Non-Fluorinated Analogs
Thermogravimetric analysis (TGA) by Fahlman and Barron established that Zr(tfa)₄ has a sublimation enthalpy (ΔsubH) of 94 kJ/mol over 373–403 K, compared with 126 kJ/mol for Zr(acac)₄ over 413–443 K—a difference of 32 kJ/mol (approximately 25% lower for the fluorinated analog) [1]. The same study placed Zr(hfac)₄ at 59.0 kJ/mol (333–363 K), confirming a systematic inverse relationship between degree of fluorination and sublimation enthalpy [1]. A second, independent measurement by Morozova et al. using the static membrane zero-gauge (SMZG) method corroborated the trend: Zr(tfa)₄ ΔsubH = 133.6 ± 2.0 kJ/mol at 383 K versus Zr(acac)₄ ΔsubH = 139 ± 2 kJ/mol at 418 K [2]. The practical consequence is that Zr(tfa)₄ can be delivered at a source temperature approximately 30–40 °C lower than Zr(acac)₄ for equivalent vapor pressure, as reflected in vendor-reported sublimation at 130 °C under 0.05 mmHg .
| Evidence Dimension | Sublimation enthalpy (ΔsubH) measured by TGA |
|---|---|
| Target Compound Data | 94 kJ/mol (TGA, 373–403 K) |
| Comparator Or Baseline | Zr(acac)₄: 126 kJ/mol (TGA, 413–443 K); Zr(hfac)₄: 59.0 kJ/mol (TGA, 333–363 K) |
| Quantified Difference | Zr(tfa)₄ ΔsubH is 32 kJ/mol (≈25%) lower than Zr(acac)₄; 35 kJ/mol higher than Zr(hfac)₄ |
| Conditions | Thermogravimetric analysis under carrier gas; Fahlman & Barron, Adv. Mater. Opt. Electron. 2000 |
Why This Matters
Lower sublimation enthalpy translates directly to higher effective vapor pressure at a given source temperature, enabling reduced precursor delivery temperature in CVD/ALD processes and lowering the thermal budget—critical for temperature-sensitive substrates.
- [1] Fahlman, B. D.; Barron, A. R. Substituent effects on the volatility of metal β-diketonates. Adv. Mater. Opt. Electron. 2000, 10 (3–5), 223–232. View Source
- [2] Morozova, N. B.; Sysoev, S. V.; Igumenov, I. K.; Golubenko, A. N. Study of temperature dependence of saturated vapour pressure of zirconium(IV) β-diketonates. J. Therm. Anal. 1996, 46 (5), 1367–1373. View Source
